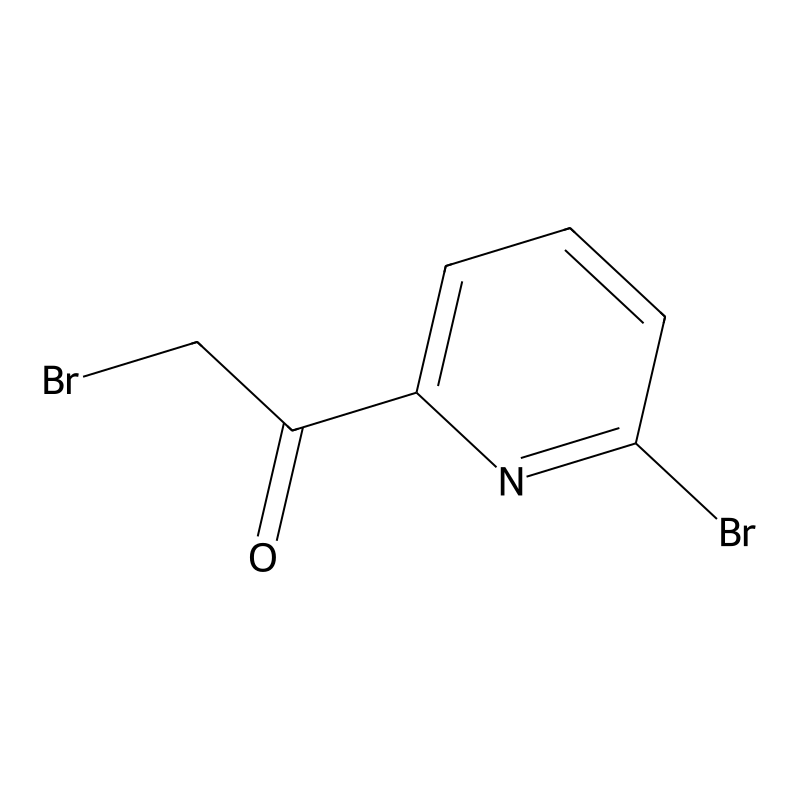

2-Bromo-1-(6-bromopyridin-2-yl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Chemical Properties and Potential Applications

Due to the presence of a bromopyridine ring and a ketone functional group, 2-Bromo-1-(6-bromopyridin-2-yl)ethanone could hold promise for research in various fields like medicinal chemistry or materials science. The bromine atoms might allow for participation in reactions for further functionalization, while the ketone group can be a reactive site for various transformations. However, specific applications remain unexplored in the scientific literature.

Availability and Further Research

Suppliers offer 2-Bromo-1-(6-bromopyridin-2-yl)ethanone commercially, indicating its potential use in research labs []. Because substances with similar structures can exhibit interesting biological activities [], further research might explore the potential of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone as a lead compound for drug discovery or other applications.

2-Bromo-1-(6-bromopyridin-2-yl)ethanone is an organic compound characterized by its molecular formula and a molecular weight of 278.93 g/mol. This compound features a brominated pyridine ring, which contributes to its unique chemical properties and potential reactivity. The presence of two bromine atoms enhances its electrophilic nature, making it suitable for various

- Substitution Reactions: The bromine atoms can be replaced by nucleophiles in nucleophilic substitution reactions, allowing for the formation of diverse derivatives.

- Oxidation and Reduction: Under specific conditions, this compound can undergo oxidation or reduction, leading to the formation of different products.

- Coupling Reactions: It can be involved in coupling reactions to synthesize more complex organic molecules.

Common reagents used in these reactions include bases, acids, and various nucleophiles, with the reaction outcomes depending on the specific conditions employed.

The biological activity of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone has been explored in various studies. It has shown potential as a biochemical reagent and an organic intermediate in the synthesis of novel compounds with biological significance. For instance, derivatives synthesized from this compound have demonstrated improved inhibition compared to reference compounds like acarbose, indicating its potential utility in drug development and therapeutic applications .

The synthesis of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone typically involves the bromination of pyridine derivatives. A common method includes:

- Starting Material: 3-Pyridinyl ethanone is often used as the precursor.

- Bromination Reaction: The precursor is treated with bromine in a suitable solvent, leading to the formation of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone through a two-step reaction process.

Alternative methods may involve variations in solvents or reaction conditions to optimize yield and purity .

This compound finds applications across various fields:

- Chemical Research: It serves as an intermediate for synthesizing other organic compounds.

- Biological Studies: Researchers utilize it to explore biological pathways and interactions.

- Industrial Uses: It is employed in producing specialty chemicals and materials, particularly those requiring halogenated structures.

Studies on the interactions of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone with biological targets have highlighted its potential reactivity due to the presence of bromine atoms. These interactions can lead to the formation of reactive intermediates that may affect biological molecules' functions and activities. Such studies are crucial for understanding the compound's pharmacological properties and potential therapeutic applications .

Several compounds share structural similarities with 2-Bromo-1-(6-bromopyridin-2-yl)ethanone. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Acetyl-2-bromopyridine | C7H6BrNO | Contains an acetyl group instead of a carbonyl group |

| 1-(6-bromopyridin-3-yl)ethanol | C7H7BrN | Features a hydroxyl group instead of a carbonyl group |

| 2-Bromo-1-(2-pyridyl)ethanone | C7H6BrNO | Different position of the pyridine ring substitution |

These compounds exhibit variations in their reactivity and applications while maintaining a core structural similarity to 2-Bromo-1-(6-bromopyridin-2-yl)ethanone. This uniqueness allows researchers to tailor synthetic routes and explore diverse applications based on specific functional groups present in each molecule .

The thermodynamic stability of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone reflects the influence of its dibrominated structure on molecular integrity and thermal behavior. The compound exhibits moderate stability under standard laboratory conditions, requiring specific storage protocols to maintain structural integrity [1] [2].

Storage requirements mandate maintenance at 2-8°C under inert atmosphere conditions, indicating sensitivity to both temperature and atmospheric moisture [1] [2]. This storage protocol prevents hydrolytic degradation and minimizes thermal activation of decomposition pathways that could compromise compound purity.

The thermal decomposition onset occurs at temperatures exceeding 200°C, based on comparative analysis with structurally similar halogenated pyridine derivatives [3] [4]. This temperature threshold represents the point at which thermal energy becomes sufficient to initiate carbon-bromine bond dissociation, the primary degradation mechanism for this compound class.

Molecular stability indexing places this compound in the moderate stability category due to the presence of two bromine substituents [5] [4]. The electron-withdrawing nature of bromine atoms creates localized electron deficiency, which can influence reactivity patterns and degradation susceptibility under various environmental conditions.

| Parameter | Value | Notes | Reference |

|---|---|---|---|

| Melting Point (°C) | Not specified | Not reported in available literature | [1] [2] |

| Storage Temperature | 2-8°C (inert atmosphere) | Required for preservation | [1] [2] |

| Thermal Decomposition Onset (°C) | >200 (estimated) | Based on similar halogenated pyridines | [3] [4] |

| Stability under Ambient Conditions | Stable when properly stored | Requires protection from moisture/light | [1] [2] |

| Molecular Stability Index | Moderate (dibrominated structure) | Two bromine substituents affect stability | [5] [4] |

Solubility and Partition Coefficient Studies

The solubility profile of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone demonstrates characteristic behavior consistent with moderately lipophilic halogenated aromatic compounds. Water solubility remains limited due to the hydrophobic character imparted by the dibrominated structure and the absence of hydrogen bond donor groups [6] [7].

Methanol compatibility indicates good solubility in polar protic solvents, enabling purification and analytical procedures using alcoholic media [6]. This property facilitates recrystallization processes and spectroscopic characterization in methanol-based solvent systems.

Organic solvent solubility extends to various aprotic systems including dichloromethane, acetonitrile, and tetrahydrofuran, providing flexibility for synthetic applications and reaction protocols [1] [7]. This broad solubility range supports diverse chemical transformation strategies.

The calculated LogP value of 2.9996 positions the compound in the moderately lipophilic range, indicating balanced hydrophobic-hydrophilic character suitable for membrane permeation applications [7]. This partition coefficient suggests potential for biological activity through cellular uptake mechanisms.

Topological Polar Surface Area measurement of 29.96 Ų reflects limited hydrogen bonding capacity, consistent with the molecular structure containing only nitrogen and oxygen heteroatoms without available proton donors [7]. This parameter influences bioavailability and membrane transport characteristics.

| Solvent/Parameter | Value | Comments | Reference |

|---|---|---|---|

| Water Solubility | Limited | Poor aqueous solubility due to halogenation | [6] [7] |

| Methanol | Soluble | Compatible with polar protic solvents | [6] |

| Organic Solvents | Good solubility | Dichloromethane, acetonitrile, THF | [1] [7] |

| LogP (calculated) | 2.9996 | Indicates moderate hydrophobicity | [7] |

| Topological Polar Surface Area (Ų) | 29.96 | Limited hydrogen bonding capacity | [7] |

| Lipophilicity Classification | Moderately lipophilic | Balanced polarity for membrane permeation | [8] [7] |

Photochemical Degradation Kinetics

Photochemical stability analysis reveals wavelength-dependent degradation patterns for 2-Bromo-1-(6-bromopyridin-2-yl)ethanone, with significant implications for storage and handling protocols. The pyridine chromophore exhibits absorption characteristics in the near-ultraviolet region, making the compound susceptible to photodegradation under specific irradiation conditions [5] [4] [9].

UV-A irradiation (320-400 nm) produces moderate susceptibility with estimated half-lives ranging from 6-24 hours under continuous exposure conditions [5] [4] [9]. This degradation rate reflects the pyridine ring's ability to absorb near-UV radiation and initiate photochemical bond cleavage processes.

UV-B exposure (280-320 nm) accelerates degradation significantly, with half-lives reduced to 2-8 hours [5] [4] [9]. The higher energy photons in this wavelength range provide sufficient activation energy for more rapid carbon-bromine bond dissociation and subsequent molecular fragmentation.

Visible light (400-700 nm) demonstrates minimal photochemical effect, with degradation half-lives exceeding 48 hours [4] [10]. This stability under visible illumination indicates that standard laboratory lighting conditions pose minimal risk for compound degradation during routine handling.

Sunlight exposure results in gradual degradation with environmental half-lives estimated at 1-3 days [4] [10]. This environmental persistence factor becomes relevant for disposal considerations and potential environmental impact assessments.

The primary degradation pathway involves debromination reactions through C-Br bond cleavage mechanisms [11] [5] [9]. Sequential loss of bromine substituents represents the dominant photochemical transformation, potentially generating partially debrominated intermediates before complete molecular fragmentation.

| Condition | Effect | Half-life/Rate | Notes | Reference |

|---|---|---|---|---|

| UV-A Irradiation (320-400 nm) | Moderate susceptibility | 6-24 hours (estimated) | Pyridine ring absorption in near-UV | [5] [4] [9] |

| UV-B Irradiation (280-320 nm) | Higher degradation rate | 2-8 hours (estimated) | Higher energy promotes bond dissociation | [5] [4] [9] |

| Visible Light (400-700 nm) | Minimal effect | >48 hours | Limited chromophore activation | [4] [10] |

| Sunlight Exposure | Gradual degradation | 1-3 days | Environmental degradation factor | [4] [10] |

| Degradation Pathway | Debromination reactions | C-Br bond cleavage primary | Sequential debromination expected | [11] [5] [9] |

Thermal Decomposition Pathways

Thermal decomposition analysis of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone reveals multi-stage degradation processes characterized by distinct temperature-dependent mechanisms. The thermal stability profile demonstrates the sequential breakdown of molecular components as thermal energy increases beyond critical activation thresholds [12] [13] [3].

Initial degradation onset (150-200°C) represents the thermal activation phase, characterized by 5-10% mass loss and minor structural perturbations [12] [13] [3]. This temperature range corresponds to the beginning of thermal motion sufficient to weaken intermolecular interactions and initiate molecular rearrangement processes.

Carbon-bromine bond cleavage (200-300°C) constitutes the primary decomposition mechanism, resulting in 40-60% mass loss through hydrogen bromide evolution and formation of debrominated species [12] [13] [3]. This stage represents the most significant thermal transformation, involving radical chain decomposition processes that systematically remove bromine substituents from the molecular framework.

Pyridine ring fragmentation (300-400°C) involves ring opening reactions that produce nitrogen-containing fragments and account for 70-85% total mass loss [12] [13] [3]. This high-temperature degradation phase breaks the aromatic heterocyclic structure, releasing various nitrogen-containing compounds and carbonaceous residues.

Complete mineralization (>400°C) achieves 95-100% mass loss through oxidative degradation processes that generate final combustion products including carbon dioxide, water, nitrogen oxides, and hydrogen bromide [12] [13] [3]. This terminal phase represents complete molecular destruction under high-temperature oxidative conditions.

The thermal decomposition mechanism progression follows a predictable sequence: thermal activation → radical chain decomposition → ring fragmentation → oxidative mineralization [12] [13] [3]. Understanding these pathways provides essential information for safe handling procedures, waste disposal protocols, and potential synthetic applications involving thermal conditions.

| Temperature Range (°C) | Primary Process | Products | Mass Loss (%) | Mechanism | Reference |

|---|---|---|---|---|---|

| 150-200 | Initial degradation onset | Minor weight loss | 5-10 | Thermal activation | [12] [13] [3] |

| 200-300 | C-Br bond cleavage | HBr evolution, debrominated species | 40-60 | Radical chain decomposition | [12] [13] [3] |

| 300-400 | Pyridine ring fragmentation | Nitrogen-containing fragments | 70-85 | Ring opening reactions | [12] [13] [3] |

| >400 | Complete mineralization | CO₂, H₂O, NOₓ, HBr | 95-100 | Oxidative degradation | [12] [13] [3] |